Cas no 1113049-91-4 ((6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol)

(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is a versatile pyridine derivative featuring both chloro and trifluoromethyl substituents, which enhance its reactivity and stability in synthetic applications. The hydroxymethyl group at the 3-position provides a functional handle for further derivatization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its trifluoromethyl group contributes to improved lipophilicity and metabolic stability, while the chloro substituent facilitates selective cross-coupling reactions. This compound is particularly useful in the development of biologically active molecules, offering a balance of reactivity and structural diversity. High purity and consistent quality ensure reliable performance in research and industrial-scale processes.
(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol structure
1113049-91-4 structure
Product Name:(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
CAS No:1113049-91-4
MF:C7H5ClF3NO
MW:211.568911314011
MDL:MFCD12024295
CID:1040056
PubChem ID:53487795
Update Time:2025-11-01

(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
    • 6-chloro-5-(trifluoromethyl)-3-Pyridinemethanol
    • [6-chloro-5-(trifluoromethyl)pyridin-3-yl]methanol
    • 6-chloro-5-(trifluoroMethyl)pyridin-3-yl)Methanol
    • YIHKAUGXYSEKCW-UHFFFAOYSA-N
    • MFCD12024295
    • A894749
    • SCHEMBL11922598
    • DS-15996
    • AKOS016006934
    • DB-060082
    • CS-0186093
    • DTXSID10705337
    • 1113049-91-4
    • MDL: MFCD12024295
    • Inchi: 1S/C7H5ClF3NO/c8-6-5(7(9,10)11)1-4(3-13)2-12-6/h1-2,13H,3H2
    • InChI Key: YIHKAUGXYSEKCW-UHFFFAOYSA-N
    • SMILES: ClC1C(C(F)(F)F)=CC(=CN=1)CO

Computed Properties

  • Exact Mass: 211.00100
  • Monoisotopic Mass: 211.001
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1A^2
  • XLogP3: 1.8

Experimental Properties

  • PSA: 33.12000
  • LogP: 2.24610

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(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol Production Method

Additional information on (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol

Professional Introduction to (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol (CAS No. 1113049-91-4)

(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol, CAS No. 1113049-91-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential applications. This compound, featuring a pyridine core substituted with chloro and trifluoromethyl groups, presents an intriguing scaffold for the development of novel bioactive molecules.

The structural motif of 6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol makes it a valuable intermediate in synthetic chemistry. The presence of both chloro and trifluoromethyl substituents enhances its reactivity, allowing for further functionalization through various chemical transformations. These include nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed additions, which are pivotal in constructing more complex molecular architectures.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. The pyridine scaffold is particularly prominent in this regard, as it is a common pharmacophore found in many FDA-approved drugs. The substitution pattern in 6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol not only contributes to its structural diversity but also influences its electronic properties, making it a versatile building block for drug discovery.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making it a desirable feature in drug design. Several studies have demonstrated the efficacy of trifluoromethyl-substituted compounds as kinase inhibitors, highlighting the relevance of 6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol in this context.

Furthermore, the chloro substituent on the pyridine ring provides an additional handle for further chemical manipulation. This allows researchers to introduce diverse functional groups at different positions on the molecule, enabling the exploration of structure-activity relationships (SAR). Such SAR studies are essential for optimizing lead compounds into viable drug candidates.

The compound's utility extends beyond pharmaceutical applications. In agrochemical research, pyridine derivatives are widely used as active ingredients in pesticides and herbicides. The unique combination of substituents in 6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol suggests that it could serve as a precursor for developing novel agrochemicals with enhanced efficacy and environmental compatibility.

Recent advancements in computational chemistry have also facilitated the design and optimization of molecules like 6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol. Molecular modeling techniques can predict the binding affinity of this compound to target proteins, providing insights into its potential biological activity. Such computational approaches are increasingly integrated into drug discovery pipelines, streamlining the process of identifying promising candidates for further experimental validation.

In conclusion, (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol (CAS No. 1113049-91-4) represents a promising intermediate with broad applications in pharmaceutical and agrochemical research. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this are poised to play a crucial role in advancing our understanding of bioactive molecules and their applications.

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